molecular formula C16H13N3O4S B15006428 S-{(4Z)-4-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl} ethanethioate

S-{(4Z)-4-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl} ethanethioate

Cat. No.: B15006428
M. Wt: 343.4 g/mol
InChI Key: CBFRUJPUVLRQQH-YFHOEESVSA-N
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Description

S-{(4Z)-4-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl} ethanethioate: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, an imidazole ring, and a thioester functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-{(4Z)-4-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl} ethanethioate typically involves multiple steps:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Imidazole Ring Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Thioester Formation: The final step involves the reaction of the quinoline-imidazole intermediate with ethanethiol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the quinoline moiety.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting the oxo group to a hydroxyl group.

    Substitution: The thioester group can participate in nucleophilic substitution reactions, where the ethanethiol moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Products may include quinoline derivatives with additional oxygen functionalities.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various thioester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Biology:

    Enzyme Inhibition: It may inhibit specific enzymes due to its unique structure, making it a potential candidate for drug development.

Medicine:

    Antimicrobial Activity: The compound could exhibit antimicrobial properties, making it useful in developing new antibiotics.

Industry:

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of S-{(4Z)-4-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl} ethanethioate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the imidazole ring can coordinate with metal ions, affecting various biochemical pathways. The thioester group can undergo hydrolysis, releasing ethanethiol, which can further interact with biological molecules.

Comparison with Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.

    Imidazole Derivatives: Compounds like metronidazole, used as an antibiotic and antiprotozoal medication.

    Thioester Compounds: Compounds like acetyl-CoA, which plays a crucial role in metabolism.

Uniqueness: S-{(4Z)-4-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl} ethanethioate is unique due to its combination of a quinoline moiety, an imidazole ring, and a thioester group, which provides a diverse range of chemical reactivity and potential biological activity.

Properties

Molecular Formula

C16H13N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

S-[4-hydroxy-5-[(Z)-(6-methoxy-2-oxoquinolin-3-ylidene)methyl]-1H-imidazol-2-yl] ethanethioate

InChI

InChI=1S/C16H13N3O4S/c1-8(20)24-16-18-13(15(22)19-16)7-10-5-9-6-11(23-2)3-4-12(9)17-14(10)21/h3-7,22H,1-2H3,(H,18,19)/b10-7-

InChI Key

CBFRUJPUVLRQQH-YFHOEESVSA-N

Isomeric SMILES

CC(=O)SC1=NC(=C(N1)/C=C\2/C=C3C=C(C=CC3=NC2=O)OC)O

Canonical SMILES

CC(=O)SC1=NC(=C(N1)C=C2C=C3C=C(C=CC3=NC2=O)OC)O

Origin of Product

United States

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